molecular formula C6H5ClN4O3 B13299828 2-Chloro-5-nitroisonicotinohydrazide

2-Chloro-5-nitroisonicotinohydrazide

Katalognummer: B13299828
Molekulargewicht: 216.58 g/mol
InChI-Schlüssel: HQLQNHUVZNILPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-nitroisonicotinohydrazide is an organic compound with the molecular formula C6H5ClN4O3 It is a derivative of isonicotinohydrazide, featuring a chloro and nitro group attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-5-nitroisonicotinohydrazide can be synthesized through the condensation reaction of 2-chloro-5-nitrobenzaldehyde with isonicotinohydrazide in a methanol solution . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process may include steps such as nitration, chlorination, and condensation reactions, followed by purification through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-nitroisonicotinohydrazide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

    Reduction: The reduction of the nitro group yields 2-chloro-5-aminoisonicotinohydrazide.

    Substitution: Nucleophilic substitution of the chloro group can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-nitroisonicotinohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-nitroisonicotinohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of 2-Chloro-5-nitroisonicotinohydrazide.

    2-Chloro-5-nitropyridine: Shares similar structural features but differs in its chemical reactivity and applications.

    2-Chloro-5-nitroaniline: Another related compound with distinct properties and uses

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Eigenschaften

Molekularformel

C6H5ClN4O3

Molekulargewicht

216.58 g/mol

IUPAC-Name

2-chloro-5-nitropyridine-4-carbohydrazide

InChI

InChI=1S/C6H5ClN4O3/c7-5-1-3(6(12)10-8)4(2-9-5)11(13)14/h1-2H,8H2,(H,10,12)

InChI-Schlüssel

HQLQNHUVZNILPT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.